molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No. B045702
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931205

Procedure details

2.5 g of 2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid and 0.7 g of sodium hydroxide are dissolved in 10 ml of water. Catalytic amounts of powdered copper and copper iodide are added to the solution, and the mixture is stirred under reflux for 2 hours. After cooling, the reaction mixture is diluted with water, and filtered with suction. The filtrate is made acid with hydrochloric acid, and the resulting crystals are filtered off and recrystallized from aqueous dioxane to give 1.6 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 193.5°-194.5°C.
Name
2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:21]=[CH:20][CH:19]=[CH:18][C:3]=1[C:4]([C:6]1[CH:7]=[C:8]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])[CH:9]=[CH:10][C:11]=1[OH:12])=[O:5].[OH-].[Na+]>O.[Cu].[Cu](I)I>[O:5]=[C:4]1[C:3]2[C:2](=[N:21][CH:20]=[CH:19][CH:18]=2)[O:12][C:11]2[CH:10]=[CH:9][C:8]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])=[CH:7][C:6]1=2 |f:1.2|

Inputs

Step One
Name
2-[3-(2-chloronicotinoyl)-4-hydroxyphenyl]propionic acid
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C(=O)C=2C=C(C=CC2O)C(C(=O)O)C)C=CC=N1
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered with suction
FILTRATION
Type
FILTRATION
Details
the resulting crystals are filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.